molecular formula C9H5ClO3 B15288187 2-Chlorobenzene-1,3,5-tricarbaldehyde CAS No. 102626-20-0

2-Chlorobenzene-1,3,5-tricarbaldehyde

Cat. No.: B15288187
CAS No.: 102626-20-0
M. Wt: 196.58 g/mol
InChI Key: IBOHGHWGTHVUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chlorobenzene-1,3,5-tricarbaldehyde is an organic compound with the molecular formula C9H5ClO3. It is a derivative of benzene, where three formyl groups (–CHO) are attached to the 1, 3, and 5 positions of the benzene ring, and a chlorine atom is attached to the 2 position. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chlorobenzene-1,3,5-tricarbaldehyde can be synthesized through various methods. One common method involves the chlorination of benzene-1,3,5-tricarbaldehyde. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzene-1,3,5-tricarbaldehyde undergoes various chemical reactions, including:

    Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl groups can be reduced to primary alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for nucleophilic substitution.

Major Products Formed

    Oxidation: 2-Chlorobenzene-1,3,5-tricarboxylic acid.

    Reduction: 2-Chlorobenzene-1,3,5-tris(methanol).

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzene-1,3,5-tricarbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chlorobenzene-1,3,5-tricarbaldehyde depends on its chemical reactivity. The formyl groups can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. The chlorine atom can undergo substitution reactions, allowing the compound to be modified for specific applications. The molecular targets and pathways involved are determined by the specific reactions and applications of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzene-1,3,5-tricarbaldehyde: Lacks the chlorine atom at the 2 position.

    2,4,6-Trichlorobenzene-1,3,5-tricarbaldehyde: Contains chlorine atoms at the 2, 4, and 6 positions.

Uniqueness

2-Chlorobenzene-1,3,5-tricarbaldehyde is unique due to the presence of a single chlorine atom at the 2 position, which imparts distinct chemical properties and reactivity compared to its analogs. This unique structure allows for selective functionalization and applications in various fields .

Properties

CAS No.

102626-20-0

Molecular Formula

C9H5ClO3

Molecular Weight

196.58 g/mol

IUPAC Name

2-chlorobenzene-1,3,5-tricarbaldehyde

InChI

InChI=1S/C9H5ClO3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-5H

InChI Key

IBOHGHWGTHVUEZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Cl)C=O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.